4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide is a fascinating chemical compound with diverse applications in scientific research. This compound is known for its unique properties and contributions to various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide typically involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group tolerant conditions, making it suitable for synthesizing complex organic molecules . The process involves the use of boron reagents, which are tailored for specific coupling conditions .
Chemical Reactions Analysis
4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions .
Scientific Research Applications
4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide has numerous applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide can be compared with other similar compounds, such as those used in Suzuki–Miyaura coupling reactions. These compounds share some common features but differ in their specific properties and applications. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological activities .
Properties
IUPAC Name |
4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c1-12(15,9-2-3-9)8-14-18(16,17)11-6-4-10(13)5-7-11/h4-7,9,14-15H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOIMSJCRXKURW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)Br)(C2CC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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